2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide
Description
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide is a bicyclic amide derivative featuring a 3-azabicyclo[3.1.0]hexane core. This structure combines a strained bicyclo system with a terminal amide group, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide |
InChI |
InChI=1S/C10H15N3O3/c1-10(12,9(11)16)2-3-13-7(14)5-4-6(5)8(13)15/h5-6H,2-4,12H2,1H3,(H2,11,16) |
InChI Key |
WSYMYOUSXHHWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C(=O)C2CC2C1=O)(C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide involves several steps. One common method includes the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde in boiling ethanol. This reaction yields mixtures of 7-alkyl-2,4-dioxo-3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles and their ammonium salts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde.
Cyclization: Formation of bicyclic structures through intramolecular reactions.
Common Reagents and Conditions
Primary Amines: Used in aminomethylation reactions.
Formaldehyde: Acts as a reagent in aminomethylation.
Ethanol: Common solvent for these reactions.
Major Products
The major products of these reactions include various diazaspiro and bicyclo derivatives, which can be further modified for specific applications .
Scientific Research Applications
2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antitumor agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its effects on various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in cell proliferation, leading to apoptosis in cancer cells. The compound’s bicyclic structure allows it to fit into enzyme active sites, blocking their activity .
Comparison with Similar Compounds
Research Implications and Gaps
- Structure-Activity Relationships (SAR) : The amide vs. carboxylic acid functionality in analogs could guide SAR studies for optimizing target engagement or metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
